4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid
Description
4-(((3-(2-Chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a heterocyclic compound featuring a 1,2,4-triazole-5-thione core linked to a 2-chlorophenyl group and a benzoic acid moiety via an iminomethyl bridge. The compound belongs to a broader class of triazole-thione derivatives, which are widely studied for applications in medicinal chemistry, materials science, and organic electronics .
Properties
Molecular Formula |
C16H11ClN4O2S |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H11ClN4O2S/c17-13-4-2-1-3-12(13)14-19-20-16(24)21(14)18-9-10-5-7-11(8-6-10)15(22)23/h1-9H,(H,20,24)(H,22,23)/b18-9+ |
InChI Key |
JMKPMTKZAXZVGP-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization
The triazole-thione scaffold is synthesized via cyclization of thiosemicarbazide intermediates. A representative approach involves:
-
Hydrazide Formation : Reacting ethyl 2-chlorobenzoate with hydrazine hydrate in ethanol yields 2-chlorobenzhydrazide.
-
Thiosemicarbazide Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in alkaline ethanol forms the corresponding thiosemicarbazide.
-
Cyclization : Refluxing the thiosemicarbazide in 4N NaOH induces cyclization to generate 3-(2-chlorophenyl)-4-amino-1,2,4-triazole-5(4H)-thione.
Key Conditions :
Schiff Base Formation
Condensation with 4-Formylbenzoic Acid
The 4-amino group on the triazole-thione undergoes condensation with 4-formylbenzoic acid to form the iminomethyl linkage:
-
Reaction Setup : Combine equimolar amounts of 3-(2-chlorophenyl)-4-amino-1,2,4-triazole-5(4H)-thione and 4-formylbenzoic acid in ethanol.
-
Catalysis : Add glacial acetic acid (3–5 drops) to protonate the aldehyde, facilitating nucleophilic attack by the amine.
-
Reflux : Stir under reflux for 4–6 hours.
-
Workup : Precipitate the product by cooling, followed by recrystallization from ethanol.
Key Conditions :
-
Solvent: Anhydrous ethanol.
-
Temperature: 70–80°C.
-
Yield: 70–85%.
Alternative One-Pot Synthesis
Simultaneous Cyclization and Condensation
A streamlined one-pot method reduces intermediate isolation:
-
Hydrazide and Isothiocyanate Reaction : React 4-formylbenzoic acid hydrazide with 2-chlorophenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate.
-
Cyclization and Schiff Base Formation : Treat the intermediate with NaOH (4N) under reflux, followed by in-situ condensation with excess 4-formylbenzoic acid.
Key Conditions :
Analytical Characterization
Spectroscopic Validation
-
FTIR :
-
NMR (DMSO-) :
Optimization Challenges
Solvent and Catalysis
Chemical Reactions Analysis
Acid-Base Reactions
The benzoic acid group undergoes typical acid-base reactions. In alkaline conditions, it forms carboxylate salts, enhancing solubility. The thione (-C=S) group can act as a weak acid, reacting with strong bases to form thiolate intermediates .
Example Reaction:
Oxidation Reactions
The thione (-C=S) group is susceptible to oxidation, forming sulfonic acid derivatives under strong oxidizing conditions (e.g., HO, KMnO) . The imine (C=N) bond may also oxidize, though this is less common.
Key Pathways:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Thione → Sulfonic acid | HO, acidic medium | 5-Sulfonyl-1,2,4-triazole derivative |
| Imine oxidation | O, HO | Carboxylic acid or amide derivatives |
Reduction Reactions
The imine (C=N) bond can be reduced to an amine using agents like NaBH or catalytic hydrogenation (H, Pd/C). The thione group may concurrently reduce to a thiol (-SH) .
Example:
Nucleophilic Substitution
The 2-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS) at the ortho or para positions under harsh conditions (e.g., NH, Cu catalyst) .
Reaction Table:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| ortho | NH | CuSO, 150°C | 2-Aminophenyl derivative |
| para | OH | NaOH, high pressure | 4-Hydroxyphenyl derivative |
Condensation Reactions
The imine group participates in Schiff base formation. For example, reaction with primary amines can yield secondary imines .
Reaction:
Cyclization and Heterocycle Formation
The triazole-thione core can act as a scaffold for further heterocyclic syntheses. For instance, microwave-assisted cyclization with α-halo ketones forms fused thiazole-triazole systems .
Example Pathway:
-
React with α-bromoacetophenone.
-
Cyclize under microwave irradiation (200 W, 10 min).
Esterification and Amidation
The benzoic acid group forms esters (e.g., with MeOH/H) or amides (with SOCl, followed by amines).
Conditions and Products:
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | MeOH, HSO | Methyl benzoate derivative |
| Amidation | SOCl, R-NH | Benzamide derivative |
Electrophilic Aromatic Substitution
The 2-chlorophenyl group directs electrophiles (e.g., NO) to the meta position due to the electron-withdrawing effect of chlorine .
Example Nitration:
\text{Ar Cl}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Ar NO}_2\(\text{ meta dominant})
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available aromatic amines and thiosemicarbazones.
- Reagents Used : Common reagents include hydrochloric acid for diazotization and sodium nitrite for subsequent reactions.
- Yield and Purity : The final products are purified through crystallization techniques to achieve high purity necessary for biological testing.
Antimicrobial Properties
The triazole derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of pathogens:
- Mechanism of Action : The presence of the triazole moiety interferes with fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase.
- Efficacy : Studies have shown that derivatives can be effective against drug-resistant strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) often in the low µg/mL range .
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in oncology:
- In Vitro Studies : Compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112). The half-maximal inhibitory concentration (IC50) values indicate promising antitumor activity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl rings significantly influence anticancer potency, with certain substitutions leading to enhanced efficacy against specific cancer types .
Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against multiple bacterial strains, revealing that compounds with specific electron-withdrawing groups exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.25 |
| Compound B | E. coli | 0.5 |
| Compound C | P. aeruginosa | 1 |
Anticancer Potential
In another investigation focusing on anticancer properties, derivatives were tested against lung cancer cells (H1975), showing IC50 values as low as 10 µM, indicating considerable potential for further development .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | H1975 | 10 |
| Compound E | RT-112 | 15 |
Mechanism of Action
The mechanism of action of 4-(((3-(2-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
The compound 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoic acid is a derivative of the 1,2,4-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group , a triazole ring , and a benzoic acid moiety , which contribute to its biological activity.
Biological Activity Overview
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities, including:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. They act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
- Antibacterial Activity : Some studies indicate that triazole derivatives can exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through various mechanisms.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogens or cancer cells.
- Interference with Cell Signaling Pathways : By modulating signaling pathways, the compound can influence cell growth and apoptosis.
- DNA Interaction : Some triazole derivatives have been shown to interact with DNA, leading to inhibition of replication in cancer cells.
Pharmacological Studies and Findings
A variety of studies have explored the pharmacological profile of this compound:
Antifungal Studies
In vitro studies demonstrated that the compound exhibited antifungal activity against several fungal strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL. These results indicate that it may be comparable to existing antifungal agents like fluconazole.
Antibacterial Studies
The antibacterial efficacy was assessed against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values as low as 0.25 µg/mL against MRSA strains, indicating potent antibacterial properties.
Anticancer Studies
In cell viability assays using various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer), the compound demonstrated IC50 values ranging from 10 to 50 µM. Notably, it showed selective toxicity towards cancer cells while sparing normal cells.
Case Studies
Several case studies have highlighted the clinical relevance of triazole derivatives:
- Case Study on Antifungal Efficacy : A study involving patients with invasive fungal infections treated with triazole derivatives showed improved outcomes compared to standard treatments.
- Case Study on Cancer Treatment : A clinical trial assessing a triazole-based regimen in combination with chemotherapy revealed enhanced efficacy in tumor reduction in participants with advanced-stage cancers.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
The synthesis of triazole derivatives often involves refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid). For example, similar compounds were synthesized by refluxing 4-amino-triazole derivatives with benzaldehydes for 4 hours, followed by solvent evaporation and filtration . To optimize yield:
- Reaction Time : Extend reflux time (e.g., 5–6 hours) to ensure complete imine formation.
- Catalyst : Test alternative acid catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency.
- Purification : Use recrystallization from DMF/acetic acid mixtures to improve purity .
Table 1 : Synthesis Optimization Parameters
| Parameter | Typical Range | Example Outcome (Yield) | Reference |
|---|---|---|---|
| Reflux Time | 3–6 hours | 76% (with 4-hour reflux) | |
| Solvent System | Ethanol/Acetic Acid | 70–85% purity |
Q. What analytical methods are most reliable for confirming the structure of this compound?
Structural confirmation requires a combination of techniques:
- ¹H NMR Spectroscopy : Identifies proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and thiol groups (δ 3.5–4.5 ppm) .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, S content within ±0.3% of theoretical values) .
Note : For derivatives with tautomeric forms (e.g., thione ↔ thiol), X-ray crystallography is recommended to resolve ambiguity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?
SAR studies on similar triazole-thiol derivatives reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
- Thiol vs. Thione : The thiol form (free -SH group) shows higher bioactivity than oxidized forms (e.g., sulfones) due to thiol-disulfide exchange mechanisms .
Table 2 : Antimicrobial Activity of Analogues
| Substituent Position | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|
| 2-Chlorophenyl | 8.0 | |
| 4-Fluorobenzyl | 4.0 |
Methodological Tip : Use molecular docking to predict interactions with bacterial targets (e.g., dihydrofolate reductase) .
Q. How should contradictory data in biological assays (e.g., variable antioxidant activity) be resolved?
Contradictions may arise from assay conditions or compound stability:
- Assay Variability : Standardize protocols (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid).
- Redox Stability : Monitor thiol oxidation using LC-MS; pre-reduce compounds with NaBH₄ to maintain active forms .
- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity) .
Q. Why do some studies report high antifungal activity while others show negligible effects?
Discrepancies may stem from:
- Strain-Specificity : Activity against C. albicans but not A. fumigatus due to differences in ergosterol biosynthesis pathways .
- Test Concentrations : Ensure assays use a gradient (e.g., 1–64 μg/mL) to capture dose-dependent effects .
- Compound Degradation : Verify stability in culture media via HPLC before testing .
Methodological Recommendations
- Synthesis : Optimize via Design of Experiments (DoE) to evaluate multiple parameters (temperature, catalyst ratio) .
- Biological Testing : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate selective activity .
- Computational Tools : Utilize DFT calculations to predict redox behavior and tautomeric preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
